3-(4-Piperidinyloxy)benzonitrile hydrochloride
Description
3-(4-Piperidinyloxy)benzonitrile hydrochloride (CAS: 950649-07-7) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.715 g/mol . It features a piperidine ring linked via an ether bond to the 3-position of a benzonitrile-substituted benzene ring. The compound is commercially available at 97% purity and is utilized in pharmaceutical research, particularly in kinase inhibitor development . Its safety profile includes hazards such as skin/eye irritation and acute toxicity (H302, H315, H319, H335) .
Properties
IUPAC Name |
3-piperidin-4-yloxybenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-9-10-2-1-3-12(8-10)15-11-4-6-14-7-5-11;/h1-3,8,11,14H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNQJNMHJHPFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC(=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700656 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950649-07-7 | |
| Record name | 3-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(4-Piperidinyloxy)benzonitrile hydrochloride typically involves the reaction of 4-piperidinol with 3-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
3-(4-Piperidinyloxy)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .
Scientific Research Applications
3-(4-Piperidinyloxy)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the construction of various functionalized compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-Piperidinyloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Structural Analogues with Piperidine-Benzenenitrile Motifs
The following compounds share structural similarities but differ in substitution patterns, functional groups, or linker chemistry:
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formulas where explicit data was unavailable.
Key Differences and Implications
Substituent Position and Linker Chemistry
- Positional Isomerism : The target compound’s piperidinyloxy group at the benzene ring’s 3-position (e.g., This compound ) contrasts with analogs like 4-(4-Piperidinyloxy)benzonitrile , where the group is at the 4-position . This difference impacts steric interactions and binding affinity in biological targets .
Functional Group Variations
- Nitrile vs. Carboxylic Acid : Replacing the nitrile group with a carboxylic acid (e.g., 3-(Piperidin-4-yloxy)benzoic acid hydrochloride ) increases polarity and alters logP, affecting membrane permeability and solubility .
- Methoxy Addition : 3-Methoxy-4-(4-piperidinyloxy)benzonitrile includes a methoxy group, which can enhance metabolic stability and modulate electronic effects on the aromatic ring .
Biological Activity
3-(4-Piperidinyloxy)benzonitrile hydrochloride, a compound with the molecular formula CHClNO, is gaining attention in scientific research due to its diverse biological activities and applications. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound is characterized by a benzonitrile structure with a piperidinyloxy group. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays. The synthesis typically involves the reaction of 4-piperidinol with 3-chlorobenzonitrile under basic conditions, often utilizing potassium carbonate in solvents like dimethylformamide.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in studies focused on metabolic pathways and enzyme regulation.
- Receptor Interaction : It may also modulate signal transduction pathways by interacting with cell surface receptors, influencing various cellular responses .
Biological Activity
The biological activity of this compound has been explored in several research studies:
1. Antioxidant Activity
Research has indicated that the compound possesses antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is significant for potential therapeutic applications in diseases characterized by oxidative damage.
2. Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects, making it a candidate for research into neurodegenerative diseases. Its ability to inhibit certain enzymes involved in neuroinflammation could be beneficial.
3. Antimicrobial Activity
The compound has shown promise in inhibiting the growth of various microbial strains, indicating potential applications in antimicrobial therapies. This aspect is particularly relevant given the rising concern over antibiotic resistance.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(4-Piperidinyloxy)benzonitrile | Similar piperidine structure | Moderate enzyme inhibition |
| 3-(4-Morpholinyl)benzonitrile | Morpholine instead of piperidine | Different receptor interactions |
| 3-(4-Piperidinyloxy)benzaldehyde | Aldehyde group instead of nitrile | Different reactivity and applications |
This table highlights how variations in chemical structure can lead to differences in biological activity and potential applications.
Case Studies and Research Findings
Several case studies have documented the biological effects of this compound:
- Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited specific cytochrome P450 enzymes involved in drug metabolism, suggesting implications for pharmacokinetics and drug interactions.
- Neuroprotective Study : In vivo studies showed that administration of the compound reduced markers of neuroinflammation in animal models of Alzheimer's disease, supporting its potential use in neuroprotective therapies.
Q & A
Q. What are the key physicochemical properties of 3-(4-Piperidinyloxy)benzonitrile hydrochloride relevant to its handling in laboratory settings?
The compound typically presents as a white to off-white crystalline solid with a melting point range of 175–180°C (decomposition observed). Solubility profiles indicate good solubility in polar solvents like water, alcohols, and organic solvents such as DCM or DMF. Stability under ambient conditions is moderate, but decomposition may occur at elevated temperatures or under prolonged light exposure. Storage recommendations include room temperature in a tightly sealed, light-protected container to minimize hydrolysis or oxidation .
Methodological Note : Solubility can be experimentally confirmed via saturation shake-flask assays coupled with HPLC quantification. Thermal stability should be assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
Q. What synthetic routes are commonly employed for the preparation of this compound?
A primary route involves nucleophilic substitution between 4-hydroxypiperidine derivatives and activated benzonitrile precursors (e.g., halogenated benzonitriles) under basic conditions. For example, reacting 4-piperidinol with 3-fluorobenzonitrile in the presence of K₂CO₃ in DMF at 80–100°C yields the ether intermediate, followed by HCl-mediated salt formation. Alternative methods may utilize Mitsunobu coupling for sterically hindered substrates .
Q. Critical Reaction Conditions :
- Base Selection : K₂CO₃ or Cs₂CO₃ for deprotonation.
- Solvent : Polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: EtOAc/hexane).
Advanced Questions
Q. How can researchers address challenges in achieving high purity of this compound during synthesis?
Impurities often arise from incomplete substitution (e.g., residual 4-hydroxypiperidine) or side reactions (e.g., nitrile hydrolysis). Mitigation strategies include:
- Reaction Monitoring : TLC or LC-MS to track intermediate conversion.
- Workup Optimization : Acid-base extraction to remove unreacted amines or ionic byproducts.
- Advanced Purification : Preparative HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the hydrochloride salt .
Data Contradiction Analysis : Conflicting reports on yield (50–80%) may stem from solvent purity or trace moisture affecting reaction kinetics. Replicate reactions under inert atmospheres (N₂/Ar) are advised.
Q. What analytical techniques are recommended for characterizing potential polymorphic forms of this compound?
Polymorphism impacts bioavailability and stability, necessitating thorough characterization:
- X-Ray Powder Diffraction (XRPD) : To identify distinct crystalline phases.
- Solid-State NMR : For differentiation of hydrogen-bonding networks.
- Dynamic Vapor Sorption (DVS) : To assess hygroscopicity and phase transitions under humidity .
Case Study : A related piperidine derivative () exhibited two polymorphs with differing dissolution rates. Researchers used XRPD and DSC to correlate Form I (high-melting, low solubility) with a tightly packed lattice vs. Form II (metastable, higher solubility).
Q. How does the electronic nature of the benzonitrile moiety influence the reactivity of this compound in medicinal chemistry applications?
The nitrile group acts as a weak electron-withdrawing group, directing electrophilic substitution to the meta position of the benzene ring. This property is exploited in derivatization reactions (e.g., Suzuki couplings for biaryl synthesis) or as a hydrogen-bond acceptor in target binding (e.g., kinase inhibitors). Computational studies (DFT) can predict reactivity hotspots, while in vitro assays (e.g., enzyme inhibition) validate bioactivity .
Q. What safety protocols are critical when handling this compound in biological assays?
Despite limited toxicity data, assume acute irritancy based on structural analogs:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and solution preparation.
- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous rinses to prevent hydrolysis .
Emergency Response : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution.
Methodological Tables
Q. Table 1. Solvent Compatibility for Recrystallization
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol/Water | 99.5 | Needle-like |
| Acetone | 98.2 | Platelets |
| DCM/Hexane | 97.8 | Irregular |
| Data adapted from and . |
Q. Table 2. Stability Under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Purity (%) | Degradation Products Identified |
|---|---|---|
| 0 | 99.5 | None |
| 4 | 98.1 | Hydrolyzed nitrile (trace) |
| 8 | 95.3 | Oxidized piperidine (1.2%) |
| Based on and . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
